[3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone
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Overview
Description
2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a pyridinyl group, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group is attached through a nucleophilic substitution reaction, often using pyridine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and electron-deficient nature.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE depends on its application:
In Organic Electronics: Acts as an electron-deficient host material, facilitating efficient energy transfer and emission in OLEDs.
In Medicinal Chemistry: Interacts with specific molecular targets, such as enzymes or receptors, to exert its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Shares a similar thienopyridine core but lacks the bromobenzoyl and pyridinyl groups.
Pyrido[3’,2’4,5]thieno[2,3-c]cinnolines: Another heterocyclic compound with a thienopyridine core but different substituents.
Uniqueness
2-(4-BROMOBENZOYL)-6-(PYRIDIN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high triplet energy materials and specific pharmacological activities.
Properties
Molecular Formula |
C19H12BrN3OS |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
(3-amino-6-pyridin-2-ylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C19H12BrN3OS/c20-12-6-4-11(5-7-12)17(24)18-16(21)13-8-9-15(23-19(13)25-18)14-3-1-2-10-22-14/h1-10H,21H2 |
InChI Key |
XIGKOJSVNYAZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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